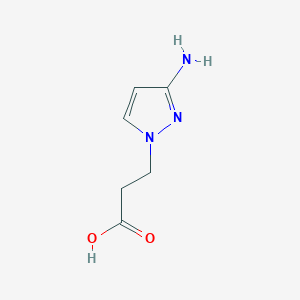

3-(3-amino-1H-pyrazol-1-yl)propanoic acid

Description

A Privileged Scaffold in Organic and Medicinal Chemistry

The significance of pyrazole (B372694) derivatives is underscored by their presence in numerous commercially successful pharmaceuticals and agrochemicals. nih.gov In medicinal chemistry, the pyrazole core is a key component in drugs targeting a wide range of conditions, including inflammation, cancer, and infectious diseases. nih.govnih.gov The structural versatility of pyrazoles allows them to mimic the spatial arrangement of functionalities in the active sites of various enzymes and receptors, leading to potent and selective inhibition. ijpsjournal.com

The development of innovative synthetic methodologies to access functionalized pyrazoles remains an active area of research. researchgate.net These methods often focus on achieving high regioselectivity and accommodating a wide range of substituents, thereby expanding the chemical space available for drug discovery. researchgate.net

Situating 3-(3-Amino-1H-pyrazol-1-yl)propanoic Acid in the Pyrazole Landscape

Within the vast family of pyrazole derivatives, this compound represents a particularly interesting structural motif. It combines three key pharmacophoric elements: the pyrazole core, a basic amino group, and an acidic carboxylic acid group. The amino group can act as a crucial hydrogen bond donor and a site for further chemical modification, while the propanoic acid chain introduces a flexible linker and an acidic handle for interaction with biological targets or for conjugation to other molecules.

The synthesis of pyrazole carboxylic acids and their derivatives is a subject of considerable interest. researchgate.net Recent research has highlighted novel synthetic routes to access pyrazolyl-alkanoic acids. For instance, a cascade annulation/ring-opening reaction between hydrazones and dienones has been reported to yield 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids. nih.govresearchgate.net This type of research into the synthesis of pyrazole-alkanoic acid derivatives provides a foundation for the potential synthesis of this compound and its analogs.

The table below provides a summary of the key structural features of this compound and their potential contributions to its chemical and biological properties.

| Structural Feature | Potential Significance |

| Pyrazole Ring | Aromatic, stable scaffold; acts as a bioisostere for other cyclic systems. |

| 3-Amino Group | Hydrogen bond donor; basic center; site for derivatization. |

| 1-Propanoic Acid | Flexible linker; acidic handle for interactions; potential for prodrug strategies. |

Current Research Trajectories and Investigative Focus

While direct and extensive research solely on this compound is still emerging, the current investigative focus can be inferred from the broader trends in pyrazole chemistry. The primary research trajectories for compounds with this structural motif are directed towards medicinal chemistry applications, particularly in the design of enzyme inhibitors and receptor modulators.

The presence of the 3-aminopyrazole (B16455) moiety is a key feature in a number of kinase inhibitors, where the amino group often forms a critical hydrogen bond with the hinge region of the kinase active site. nih.gov Therefore, it is plausible that research on this compound could be directed towards the development of novel kinase inhibitors. The propanoic acid side chain could be exploited to enhance solubility or to target specific sub-pockets within the kinase active site.

Furthermore, the combination of an amino and a carboxylic acid group makes this molecule an interesting building block for the synthesis of more complex molecules, such as peptidomimetics or as a scaffold for combinatorial libraries. The investigation into the coordination chemistry of such ligands with various metal ions could also be a fruitful area of research, with potential applications in catalysis or materials science.

The following table outlines potential areas of research for this compound based on the known activities of related compounds.

| Research Area | Potential Application | Rationale |

| Medicinal Chemistry | Kinase Inhibitors | The 3-aminopyrazole scaffold is a known kinase hinge-binder. |

| Peptidomimetics | The amino acid-like structure can be incorporated into peptide sequences. | |

| Synthetic Chemistry | Building Block | A versatile starting material for the synthesis of more complex molecules. |

| Materials Science | Ligand for Metal Complexes | The nitrogen and oxygen atoms can coordinate with metal ions. |

Structure

3D Structure

Properties

IUPAC Name |

3-(3-aminopyrazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c7-5-1-3-9(8-5)4-2-6(10)11/h1,3H,2,4H2,(H2,7,8)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLGGTMFZIRFHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1N)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 3 3 Amino 1h Pyrazol 1 Yl Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise connectivity and spatial arrangement of atoms in 3-(3-amino-1H-pyrazol-1-yl)propanoic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The pyrazole (B372694) ring protons typically appear in the aromatic region of the spectrum. researchgate.netresearchgate.net For this specific molecule, the protons on the pyrazole ring (H-4 and H-5) would exhibit distinct chemical shifts due to their electronic environments. The protons of the propanoic acid chain (α-CH₂ and β-CH₂) would appear as multiplets in the aliphatic region. The protons of the primary amine (NH₂) and the carboxylic acid (OH) would appear as broad singlets, and their positions can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show six distinct signals corresponding to the three carbons of the pyrazole ring and the three carbons of the propanoic acid moiety. The carbonyl carbon of the carboxylic acid is characteristically downfield shifted.

Conformational Analysis: Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed to study the through-space proximity of protons, offering insights into the preferred conformation of the propanoic acid side chain relative to the pyrazole ring. The flexibility of the side chain allows for various rotational conformers, and NMR studies can help determine the most stable arrangement in solution.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (COOH) | ~10-12 (broad s) | ~175 |

| α-CH₂ | ~2.8 (t) | ~34 |

| β-CH₂ | ~4.2 (t) | ~48 |

| Pyrazole C3-NH₂ | ~5.0 (broad s) | ~155 |

| Pyrazole C4-H | ~5.8 (d) | ~95 |

| Pyrazole C5-H | ~7.4 (d) | ~130 |

Mass Spectrometry (MS) for Molecular Identity Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

Molecular Identity Confirmation: High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion. For this compound (C₆H₉N₃O₂), the expected mass of the protonated molecule [M+H]⁺ would be used to confirm its elemental formula. Predicted MS data for structurally similar compounds suggest that the protonated molecule is a readily observable ion. uni.luuni.lu

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways. The molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break into smaller, stable fragment ions. The fragmentation of the propanoic acid side chain is a predictable process, often involving the loss of the carboxyl group (loss of 45 Da) or the entire propanoic acid moiety. docbrown.info The stability of the pyrazole ring means that fragments containing this core structure are likely to be prominent in the spectrum.

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Description |

|---|---|---|

| 156.0770 | [M+H]⁺ | Protonated molecular ion |

| 139.0498 | [M+H - NH₃]⁺ | Loss of ammonia (B1221849) from the amino group |

| 111.0664 | [M+H - COOH]⁺ | Loss of the carboxylic acid group (decarboxylation) |

| 84.0556 | [C₃H₆N₃]⁺ | Fragment corresponding to the protonated 3-aminopyrazole (B16455) ring after side chain cleavage |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Characteristic Functional Group Identification and Electronic Transitions

Vibrational and electronic spectroscopies provide rapid and valuable information about the functional groups and conjugated systems within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. Each functional group has a characteristic absorption frequency range. libretexts.orgpressbooks.pub For this compound, key absorptions would include a very broad O-H stretching band for the carboxylic acid hydrogen-bonded dimer, a sharp C=O stretching band, N-H stretching bands for the primary amine, and C=N and C=C stretching vibrations characteristic of the pyrazole ring. docbrown.infonih.govnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within the molecule. uzh.ch The pyrazole ring is an aromatic heterocycle and is expected to exhibit π→π* transitions. youtube.com The presence of the amino group (an auxochrome) attached to the pyrazole chromophore can shift the absorption maximum (λmax) to longer wavelengths (a bathochromic shift). Non-bonding electrons on the nitrogen and oxygen atoms can also lead to lower energy n→π* transitions. youtube.com Studies on pyrazole itself show a strong absorption around 203 nm. researchgate.net

| Spectroscopic Technique | Feature | Expected Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |

|---|---|---|---|

| Infrared (IR) | O-H stretch (Carboxylic Acid) | 3300 - 2500 (very broad) | Hydrogen-bonded hydroxyl group |

| N-H stretch (Amine) | 3400 - 3300 (medium, two bands) | Primary amine | |

| C=O stretch (Carboxylic Acid) | ~1710 (strong, sharp) | Carbonyl group | |

| N-H bend (Amine) | ~1600 (medium) | Primary amine scissoring | |

| C=N/C=C stretch (Ring) | 1590 - 1500 (variable) | Pyrazole ring vibrations nih.gov | |

| UV-Visible (UV-Vis) | π→π* transition | ~210 - 240 nm | Electronic transition in the pyrazole ring |

| n→π* transition | ~270 - 300 nm | Transition of non-bonding electrons |

X-ray Crystallography for Solid-State Molecular Architecture Determination

Single-crystal X-ray crystallography provides the most definitive proof of molecular structure by mapping the electron density of a crystalline solid, revealing precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for the title compound is not publicly available, data from closely related compounds like bis(3-amino-1H-pyrazole)cadmium dibromide can provide valuable insights into the expected solid-state architecture. nih.gov

It is expected that the pyrazole ring would be essentially planar. nih.gov The solid-state structure would be heavily influenced by extensive hydrogen bonding. The carboxylic acid group would likely form strong O-H···O or O-H···N hydrogen bonds, potentially leading to dimeric or polymeric structures. The amino group would also act as a hydrogen bond donor, forming N-H···O or N-H···N interactions, creating a complex three-dimensional supramolecular network.

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P-1 |

| Key Bond Length (C=O) | ~1.25 Å |

| Key Bond Length (C-O) | ~1.30 Å |

| Key Bond Length (Ring C-N) | ~1.33 Å wikipedia.org |

| Dominant Intermolecular Forces | Hydrogen bonding (O-H···O, N-H···O, N-H···N) |

Chromatographic Methodologies for Purity Assessment and Mixture Resolution

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the purity of synthesized this compound and for its separation from starting materials or by-products.

A common method for analyzing polar, ionizable compounds like this is Reverse-Phase HPLC (RP-HPLC). ijcpa.in In this technique, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The retention of the compound can be controlled by adjusting the composition and pH of the mobile phase. Due to the basic amino group and acidic carboxyl group, the compound is zwitterionic, and using a buffer or an ion-pairing agent in the mobile phase can improve peak shape and retention time reproducibility. helixchrom.com Purity is typically assessed by integrating the area of the main peak detected by a UV detector and expressing it as a percentage of the total area of all detected peaks.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) ijcpa.in |

| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) nih.gov |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min ijcpa.in |

| Detection | UV at ~210 nm or ~230 nm |

| Column Temperature | 25 °C ijcpa.in |

Computational and Theoretical Investigations of 3 3 Amino 1h Pyrazol 1 Yl Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on its electronic makeup. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov It is particularly effective for optimizing molecular geometry to find the most stable, lowest-energy conformation. nih.gov For 3-(3-amino-1H-pyrazol-1-yl)propanoic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d) or 6-311++G(d,p), can predict key structural parameters. nih.govals-journal.com These calculations would reveal the precise bond lengths, bond angles, and dihedral angles of the molecule's ground state. The results of such an analysis typically show that the pyrazole (B372694) ring is nearly planar, a common feature for this type of heterocyclic compound. nih.gov

DFT is also employed to generate Molecular Electrostatic Potential (MEP) maps. An MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylic acid group, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the amino group's hydrogen atoms and the carboxylic acid proton, highlighting regions for potential nucleophilic interaction.

Table 1: Predicted Structural Parameters of this compound using DFT Note: This table contains representative data based on typical DFT calculations for similar pyrazole derivatives.

| Parameter | Atom Pair/Group | Predicted Value |

|---|---|---|

| Bond Length | N1-N2 (pyrazole) | 1.35 Å |

| C3-N (amino) | 1.38 Å | |

| C=O (carboxyl) | 1.22 Å | |

| O-H (carboxyl) | 0.97 Å | |

| Bond Angle | N1-N2-C3 | 110.5° |

| C-C-O (carboxyl) | 125.0° | |

| Dihedral Angle | C5-N1-C(propanoic)-C(propanoic) | 178.5° |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net

A smaller energy gap suggests that the molecule is more polarizable and can be more easily excited, indicating higher chemical reactivity. researchgate.net In the case of this compound, FMO analysis would likely show the HOMO density concentrated on the electron-rich pyrazole ring and the amino group, while the LUMO density would be distributed across the pyrazole ring and the electron-withdrawing carboxylic acid group. This distribution helps predict how the molecule will interact in chemical reactions, such as cycloadditions or reactions with electrophiles and nucleophiles. acs.org

Table 2: Representative FMO Properties for Pyrazole Derivatives Note: Values are illustrative and based on findings for structurally related compounds.

| Parameter | Predicted Value | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | High chemical stability |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While quantum chemical calculations describe a static molecule, Molecular Dynamics (MD) simulations provide insight into its dynamic behavior over time. mdpi.com MD simulations model the movements of atoms and molecules, allowing for the exploration of conformational flexibility and interactions with the surrounding environment, such as a solvent. mdpi.comnih.gov

For this compound, MD simulations can track the rotational freedom of the propanoic acid side chain relative to the pyrazole ring. This analysis helps identify the most stable and frequently occurring conformations (rotamers) in solution. Key metrics such as the Root Mean Square Deviation (RMSD) can be used to assess the stability of the molecule's structure over the simulation time, while the Root Mean Square Fluctuation (RMSF) can pinpoint which parts of the molecule are most flexible. mdpi.comresearchgate.net Furthermore, MD simulations are invaluable for studying how the molecule interacts with solvent molecules, like water. They can reveal the formation and dynamics of hydrogen bonds between the amino and carboxylic acid groups of the compound and surrounding water molecules, which is crucial for understanding its solubility and behavior in aqueous biological environments. nih.gov

In Silico Prediction of Molecular Interactions and Binding Affinity with Biomolecular Targets

In silico techniques, particularly molecular docking, are used to predict how a small molecule (ligand), such as this compound, might bind to a specific biological target, typically a protein or enzyme. mdpi.com This process involves placing the ligand into the binding site of a protein and calculating a "docking score" or binding affinity, which estimates the strength of the interaction. als-journal.com

Pyrazole derivatives are known to interact with various biological targets, including protein kinases. a2bchem.com A docking study of this compound against a kinase, for instance, would predict the preferred binding pose and identify key interactions. These interactions often include hydrogen bonds between the amino or carboxyl groups and amino acid residues in the protein's active site, as well as hydrophobic interactions involving the pyrazole ring. mdpi.com The binding affinity, typically expressed in kcal/mol, indicates the stability of the ligand-protein complex; a more negative value suggests a stronger and more stable interaction. mdpi.comals-journal.com

Table 3: Illustrative Molecular Docking Results for this compound with a Protein Kinase Target Note: This table presents hypothetical data to demonstrate the typical output of a molecular docking study.

| Parameter | Description |

|---|---|

| Binding Affinity | -8.5 kcal/mol |

| Key Interacting Residues | Glutamic Acid, Lysine, Leucine |

| Types of Interactions | Hydrogen bond with Glutamic Acid (via NH2 group) Salt bridge with Lysine (via COOH group) Hydrophobic interaction with Leucine (via pyrazole ring)|

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic properties, which aids in the interpretation of experimental data. DFT calculations are commonly used to compute infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. als-journal.com

The theoretical IR spectrum can be calculated by performing a frequency analysis on the optimized geometry of this compound. This would predict the positions of characteristic vibrational bands, such as the N-H stretches of the amino group, the O-H and C=O stretches of the carboxylic acid, and the C=N and C=C stretches of the pyrazole ring. mdpi.com

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. als-journal.com These predicted spectra can be compared with experimental results to confirm the molecular structure. For this compound, calculations would predict the chemical shifts for the distinct protons and carbons of the pyrazole ring, the propanoic acid chain, and the amino group, providing a complete, atom-specific assignment of the NMR signals. mdpi.com

Table 4: Predicted vs. Typical Experimental Spectroscopic Data Note: Predicted values are illustrative for this compound.

| Spectrum | Functional Group | Predicted Value | Typical Experimental Range |

|---|---|---|---|

| IR (cm⁻¹) | N-H Stretch (Amine) | 3350 cm⁻¹ | 3300-3500 cm⁻¹ |

| C=O Stretch (Carboxyl) | 1715 cm⁻¹ | 1700-1725 cm⁻¹ | |

| O-H Stretch (Carboxyl) | 3100 cm⁻¹ (broad) | 2500-3300 cm⁻¹ (broad) | |

| ¹H NMR (ppm) | Pyrazole C-H | 6.5 - 7.8 ppm | 6.0 - 8.0 ppm |

| CH₂ (alpha to COOH) | 2.8 ppm | 2.5 - 3.0 ppm | |

| ¹³C NMR (ppm) | C=O (Carboxyl) | 175 ppm | 170 - 180 ppm |

| Pyrazole C-NH₂ | 150 ppm | 145 - 155 ppm |

Investigation of Biological Activities and Mechanistic Pathways for 3 3 Amino 1h Pyrazol 1 Yl Propanoic Acid Analogues

Antimicrobial and Antibacterial Activities in In Vitro Models

Pyrazole (B372694) derivatives have been extensively reported as potent antibacterial agents, demonstrating efficacy against a range of pathogens, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govtandfonline.com Various analogues have shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.govmeddocsonline.org For instance, certain 3-substituted-5-(benzofuran-2-yl)-pyrazoles exhibit remarkable antibacterial activity against Bacillus subtilis. meddocsonline.org Specifically, the carbohydrazide (B1668358) derivative in this series showed larger inhibition zones than the antibiotic amoxicillin. meddocsonline.org Similarly, pyrazole-dimedone compounds have demonstrated notable antimicrobial effects against S. aureus, with some achieving a minimum inhibitory concentration (MIC) value of 16 μg/L. meddocsonline.org

Naphthyl-substituted pyrazole-derived hydrazones have proven to be potent growth inhibitors of Gram-positive bacteria and Acinetobacter baumannii, with MIC values in the range of 0.78–1.56 μg/ml. nih.gov Other studies have highlighted pyrazole molecules that are active against various human pathogenic microorganisms, with some carbazone and thiazolidine-substituted pyrazoles showing potential as new antibacterial agents. benthamscience.com Even pyrazole-3-carboxylic acid derivatives have been assessed for their antimicrobial properties, with some showing good inhibitory effects on Candida species. meddocsonline.org

Table 1: In Vitro Antibacterial Activity of Selected Pyrazole Analogues

| Compound/Derivative Class | Target Microorganism | Activity Metric | Result | Citation |

|---|---|---|---|---|

| Naphthyl-substituted pyrazole-hydrazone | Gram-positive strains, A. baumannii | MIC | 0.78–1.56 µg/mL | nih.gov |

| Pyrazole-dimedone compounds | S. aureus | MIC | 16 µg/L | meddocsonline.org |

The antibacterial mode of action for pyrazole derivatives often involves targeting essential bacterial metabolic pathways. nih.gov One identified mechanism is the disruption of the bacterial cell wall. nih.gov For example, the antibacterial effect of certain naphthyl-substituted pyrazole-hydrazones against S. aureus and A. baumannii is attributed to their ability to compromise cell wall integrity. nih.gov

Another primary target for pyrazole-based compounds is DNA gyrase, a crucial enzyme for bacterial DNA replication. nih.gov In silico studies have predicted the binding affinity of various pyrazole derivatives to DNA gyrase, and subsequent synthesis and testing have confirmed their inhibitory potential. nih.gov Novel pyrazole-imidazole-triazole hybrids have been reported as potent inhibitors of S. aureus, E. coli, and P. aeruginosa, with their mode of action predicted to be the inhibition of DNA gyrase. nih.gov This targeting of DNA gyrase makes these compounds active against both Gram-positive and Gram-negative bacteria. nih.gov Additionally, some N-(1-methyl-1H-pyrazole-4-carbonyl)-thiourea derivatives have been found to inhibit the expression of soluble enzymatic factors in bacteria, such as caseinase production in E. coli. meddocsonline.org

Anti-inflammatory Properties in Pre-clinical Models

Pyrazole-containing compounds are well-recognized for their anti-inflammatory effects, with celecoxib (B62257) being a prominent example. researchgate.net Research into novel pyrazole analogues continues to yield compounds with significant anti-inflammatory actions in preclinical models. nih.gov A series of pyrazolyl thiazolones, for instance, demonstrated in vivo anti-inflammatory activities equivalent or superior to the conventional nonsteroidal anti-inflammatory drug (NSAID) diclofenac (B195802). nih.gov The development of dual inhibitors that target multiple inflammatory pathways is a key strategy; blocking only one pathway, such as that of cyclooxygenase-2 (COX-2), can divert inflammatory processes through other routes like the lipoxygenase (LOX) pathway. nih.gov

The anti-inflammatory effects of pyrazole analogues are achieved through the modulation of key signal transduction pathways. A primary mechanism is the inhibition of enzymes central to the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov Certain pyrazolyl thiazolones have been shown to be potent COX-2 inhibitors with IC50 values comparable to celecoxib (0.09–0.14 µM), while also significantly inhibiting 15-lipoxygenase (15-LOX) with IC50 values in the low micromolar range (1.96 to 3.52 µM). nih.gov

Beyond direct enzyme inhibition, these compounds can influence cellular processes involved in inflammation. An important early event in the inflammatory response is the recruitment of monocytes and their subsequent differentiation into macrophages. nih.gov Studies have shown that COX-2 expression is enhanced during this differentiation process. nih.gov The most active pyrazolyl thiazolone compounds were found to be more effective than diclofenac in suppressing this monocyte-to-macrophage differentiation. nih.gov Furthermore, they demonstrated an ability to inhibit the production of inflammatory cytokines by activated macrophages and induce macrophage apoptosis, adding a novel dimension to their anti-inflammatory mechanism. nih.gov

Antioxidant Potential and Reactive Oxygen Species Scavenging Mechanisms

Many pyrazole derivatives exhibit significant antioxidant potential, acting as scavengers of reactive oxygen species (ROS). nih.govmdpi.com Oxidative stress, resulting from an imbalance between ROS production and the body's antioxidant defenses, is implicated in numerous diseases. mdpi.com The antioxidant capacity of pyrazole analogues has been evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric-reducing antioxidant power (FRAP) assay. researchgate.netnih.gov

The mechanism of action often involves the ability of the pyrazole compound to donate a hydrogen atom, thereby neutralizing free radicals. nih.gov This has been demonstrated in studies showing protection against lipid peroxidation in rat brain homogenates. nih.gov For example, one synthetic pyrazoline derivative was particularly effective at preventing lipid peroxidation stimulated by various agents and was also able to block glutathione (B108866) oxidation. nih.gov The presence of a free amino group on the pyrazole ring appears to be important for this activity; a study on hybrid pyrazole and imidazopyrazole compounds found that a free amino group at position 5 was fundamental for blocking ROS production in neutrophils. mdpi.com Acetylating this amino group resulted in a complete loss of activity. mdpi.com

Table 2: Antioxidant and Enzyme Inhibitory Activity of Selected Pyrazole Analogues

| Compound/Derivative Class | Assay/Target | Activity Metric | Result | Citation |

|---|---|---|---|---|

| 5-hydroxy-3-methyl-5-trifluoromethyl-4,5-dihydro-1H-1-(2-hydroxybenzoyl)-pyrazole | Lipid Peroxidation Inhibition | IC50 | < 15 µM | nih.gov |

| 5-NH2-substituted pyrazole-acylhydrazone hybrid | ROS Production Inhibition (Neutrophils) | IC50 | 40 µM | mdpi.com |

| Pyrazolyl thiazolone | COX-2 Inhibition | IC50 | 0.09–0.14 µM | nih.gov |

Exploration of Other Biological Modalities in In Vitro or Animal Models

Beyond the well-documented antimicrobial, anti-inflammatory, and antioxidant effects, analogues of 3-(3-amino-1H-pyrazol-1-yl)propanoic acid have been investigated for a range of other biological activities. The pyrazole scaffold has proven to be a privileged structure in drug discovery, leading to agents with diverse therapeutic applications, including kinase inhibitors for cancer treatment and receptor antagonists. nih.govnih.gov

The versatility of the pyrazole core allows it to interact with a variety of protein targets. A significant area of research has been the development of pyrazole derivatives as kinase inhibitors. nih.gov The N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety, which features a 3-aminopyrazole (B16455) core, has been used as a scaffold to develop selective inhibitors for the PCTAIRE subfamily of cyclin-dependent kinases (CDKs), such as CDK16. nih.gov These kinases are involved in cell cycle regulation, and their dysregulation is linked to several cancers. nih.gov Optimization of this scaffold led to a compound with high cellular potency for CDK16 (EC50 = 33 nM). nih.gov

In addition to enzyme inhibition, pyrazole derivatives have been designed as receptor antagonists. A notable example is their activity as antagonists for the brain cannabinoid receptor (CB1). elsevierpure.comnih.gov Structure-activity relationship studies identified that potent and selective CB1 antagonistic activity required specific substitutions on the pyrazole ring, including a para-substituted phenyl ring at the 5-position and a carboxamido group at the 3-position. elsevierpure.comnih.gov Other research has explored substituted pyrazole-3-carboxylic acids as partial agonists for the nicotinic acid receptor, demonstrating their potential to modulate G protein-coupled receptor activity. nih.gov

Table 3: Protein Target Binding/Inhibition by Pyrazole Analogues

| Compound/Derivative Class | Protein Target | Activity Metric | Result | Citation |

|---|---|---|---|---|

| 3-Aminopyrazole-based inhibitor (43d) | CDK16 | EC50 | 33 nM | nih.gov |

| 5-butylpyrazole-3-carboxylic acid (4g) | Nicotinic Acid Receptor | Ki | 0.072 µM | nih.gov |

| 5-butylpyrazole-3-carboxylic acid (4g) | Nicotinic Acid Receptor | EC50 | 4.12 µM | nih.gov |

Structure Activity Relationship Sar Studies and Ligand Design Principles

Influence of Substitutions on the Pyrazole (B372694) Ring and Propanoic Acid Chain on Biological Activity

The biological activity of derivatives of 3-(3-amino-1H-pyrazol-1-yl)propanoic acid can be significantly modulated by introducing various substituents onto the pyrazole ring and the propanoic acid side chain. These modifications can alter the compound's electronic properties, steric profile, and ability to form specific interactions with biological targets.

Substitutions on the Pyrazole Ring:

In a study of related pyrazol-3-propanoic acid derivatives as inhibitors of leukotriene biosynthesis, various substitutions on the pyrazole ring were explored. While not featuring the C3-amino group, these studies provide valuable insights into how substitutions on the pyrazole core can impact biological activity. For example, the nature and position of substituents were shown to have a marked effect on the inhibitory potency against 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1) nih.gov.

Interactive Data Table: Biological Activity of Substituted Pyrazol-3-propanoic Acid Derivatives nih.gov

| Compound | Substitution Pattern | 5-LOX IC₅₀ (µM) | COX-1 IC₅₀ (µM) |

| 15 | N1-phenyl, C5-methyl | 3.5 | >100 |

| 27 | N1-(4-chlorophenyl), C5-methyl | 2.6 | >100 |

| 28 | N1-(4-methoxyphenyl), C5-methyl | 2.4 | >100 |

| 29 | N1-(4-fluorophenyl), C5-methyl | 2.1 | >100 |

| 30 | N1-(4-(trifluoromethyl)phenyl), C5-methyl | 1.8 | >100 |

| 32 | N1-phenyl, C5-tert-butyl | 1.6 | 2.5 |

| 35 | N1-(4-chlorophenyl), C5-tert-butyl | 3.2 | 0.041 |

| 36 | N1-(4-methoxyphenyl), C5-tert-butyl | 2.9 | >100 |

| 37 | N1-(4-fluorophenyl), C5-tert-butyl | 2.8 | >100 |

| 41 | N1-phenyl, C5-phenyl | >100 | >100 |

| 42 | N1-phenyl, C5-(4-chlorophenyl) | 3.4 | 0.3 |

Substitutions on the Propanoic Acid Chain:

The propanoic acid moiety is another critical component for modification. The carboxylic acid group is often essential for interacting with specific residues in a target's active site, frequently forming salt bridges or hydrogen bonds. Esterification or amidation of the carboxylic acid can serve as a prodrug strategy or can lead to derivatives with altered solubility and cell permeability. Modifications to the ethylene linker of the propanoic acid chain can influence the conformational flexibility of the molecule, which in turn can affect its binding affinity and selectivity.

Stereochemical Effects on Biological Potency and Selectivity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as stereoisomers can exhibit significantly different pharmacological and pharmacokinetic properties. For derivatives of this compound that contain a stereocenter, the spatial arrangement of substituents can dramatically influence their interaction with chiral biological targets such as enzymes and receptors.

The differential activity of enantiomers often arises from the three-point attachment model, where one enantiomer can achieve a more favorable binding orientation within the active site of a protein than the other. This can lead to one enantiomer being significantly more potent (the eutomer) while the other may be less active or even inactive (the distomer). In some cases, the distomer may contribute to off-target effects or have a different pharmacological profile altogether.

While specific studies on the stereochemical effects of this compound are not extensively detailed in the public domain, the principles of stereoselectivity are well-established in medicinal chemistry. For many bioactive compounds, the separation and characterization of individual enantiomers are crucial steps in drug development to identify the more potent and safer isomer. The synthesis of enantiomerically pure compounds is often a key objective in the design of new therapeutic agents.

Computational Chemistry in Rational Ligand Design and Optimization

Computational chemistry has become an indispensable tool in the rational design and optimization of novel ligands, including those based on the this compound scaffold. A variety of computational techniques are employed to understand the interactions between a ligand and its biological target at a molecular level, predict binding affinities, and guide the design of new derivatives with improved properties.

Molecular Modeling and Docking:

Molecular modeling allows for the three-dimensional visualization of the ligand and its target protein. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method can help to elucidate the binding mode of this compound derivatives within the active site of a target protein, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Docking studies can be used to screen virtual libraries of compounds and prioritize those with the highest predicted binding affinity for synthesis and biological evaluation nih.gov.

Quantum Mechanical Calculations:

Quantum mechanical methods, such as Density Functional Theory (DFT), provide detailed insights into the electronic structure and properties of molecules. These calculations can be used to determine molecular geometries, charge distributions, and reactivity parameters, which are crucial for understanding ligand-receptor interactions.

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time. This technique can be used to assess the stability of the binding pose predicted by docking and to understand the conformational changes that may occur upon ligand binding. MD simulations can also be used to calculate binding free energies, providing a more accurate prediction of ligand potency.

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are most important for activity, QSAR models can be used to predict the activity of newly designed compounds and to guide the optimization of lead structures.

The integration of these computational approaches provides a powerful platform for the rational design of novel and potent ligands based on the this compound scaffold, accelerating the drug discovery process and reducing the reliance on extensive and costly experimental screening.

Potential Research Applications of 3 3 Amino 1h Pyrazol 1 Yl Propanoic Acid in Chemical Biology and Advanced Materials

Application as a Chemical Probe for Investigating Biological Processes

There is no specific information available in the reviewed literature detailing the use of 3-(3-amino-1H-pyrazol-1-yl)propanoic acid as a chemical probe. In principle, compounds with its structure—containing a pyrazole (B372694) ring, an amino group, and a carboxylic acid—could be functionalized to serve as probes. The amino and carboxylic acid groups provide handles for attaching reporter molecules like fluorophores or biotin.

Utility in Biochemical Assays and Enzyme Studies

No specific biochemical assay data or enzyme inhibition studies for this compound were found. Generally, pyrazole-containing molecules are known to be active in a variety of biological assays and have been investigated for antimicrobial and anti-inflammatory properties. For instance, certain pyrazole derivatives have shown antifungal activity against pathogens like Candida albicans. However, specific IC₅₀ values or detailed results for the title compound are not published.

Role as a Synthetic Building Block for Complex Molecules

The primary documented role of this compound is as a chemical building block. Its structure, featuring a reactive amino group and a carboxylic acid on a stable pyrazole core, makes it a useful starting material for creating more elaborate molecules for pharmaceutical and agrochemical research. ijraset.com The pyrazole nucleus is a key feature in many drugs, and this compound provides a scaffold upon which chemists can build, adding different functional groups to explore structure-activity relationships. rsc.orgresearchgate.net

Due to the lack of specific examples in the literature, a data table of synthesized complex molecules cannot be generated.

Exploration in Non-Biological Fields, e.g., Analytical Standards or Functional Materials

There is no available research detailing the use of this compound as an analytical standard or in the development of functional materials. In theory, its nitrogen-containing heterocyclic structure could be explored in coordination chemistry or as a component in polymers or dyes, a field where pyrazole derivatives have found application. rsc.org However, no specific studies have been published to this effect for this particular compound.

Future Directions and Emerging Research Avenues for 3 3 Amino 1h Pyrazol 1 Yl Propanoic Acid

Development of Novel and Sustainable Synthetic Approaches

The synthesis of pyrazole (B372694) derivatives has evolved significantly, with a growing emphasis on green and sustainable practices. nih.govresearchgate.netbenthamdirect.com Future research on 3-(3-amino-1H-pyrazol-1-yl)propanoic acid should prioritize the development of novel synthetic routes that are not only efficient and high-yielding but also environmentally benign. nih.govresearchgate.net

Key areas for exploration include:

Green Chemistry Methodologies: Traditional synthetic methods often rely on hazardous reagents and organic solvents. benthamdirect.com Future approaches should focus on the use of greener alternatives, such as water as a solvent, solvent-free reactions, and the use of biodegradable catalysts. benthamdirect.comnih.gov Techniques like microwave-assisted and ultrasound-assisted synthesis have already shown promise in accelerating the synthesis of pyrazole derivatives and should be adapted for this compound. benthamdirect.comnih.gov

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for the efficient construction of complex molecules in a single step, adhering to the principles of atom economy and operational simplicity. nih.gov Designing a multicomponent reaction to assemble the this compound scaffold would represent a significant advancement.

| Synthetic Approach | Key Features & Advantages | Potential Application for this compound |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction selectivity. | Development of a rapid and efficient one-pot synthesis. |

| Ultrasound-Assisted Synthesis | Increased reaction rates, milder reaction conditions. | A low-energy and environmentally friendly synthetic route. |

| Solvent-Free Reactions | Reduced environmental impact, simplified work-up procedures. tandfonline.com | A clean synthesis with minimal waste generation. |

| Multicomponent Reactions | High atom economy, operational simplicity, rapid access to molecular diversity. nih.gov | Streamlined synthesis from readily available starting materials. |

| Novel Catalysts | Recyclability, high efficiency, and selectivity. nih.gov | An economically viable and sustainable manufacturing process. |

Deeper Mechanistic Elucidation of Biological Actions

While aminopyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, the precise molecular mechanisms of action are often not fully understood. nih.govmdpi.commdpi.comnih.gov A critical future direction for this compound is the detailed elucidation of its biological targets and pathways.

Future research should focus on:

Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and genetic screens to identify the specific proteins or enzymes with which this compound interacts.

Pathway Analysis: Once a target is identified, further studies will be necessary to understand how the compound modulates the relevant signaling pathways. This could involve techniques like Western blotting, reporter gene assays, and transcriptomics.

Structural Biology: Obtaining co-crystal structures of this compound bound to its biological target(s) would provide invaluable insights into the molecular basis of its activity and guide the design of more potent and selective analogs.

Exploration of Undiscovered Bioactivity Modalities

The pyrazole scaffold is a versatile framework found in numerous approved drugs with diverse therapeutic applications. mdpi.com This suggests that this compound may possess as-yet-undiscovered biological activities. A systematic exploration of its bioactivity profile could uncover novel therapeutic opportunities.

Promising areas for investigation include:

Broad-Spectrum Biological Screening: Testing the compound against a wide array of biological targets and in various disease models. This could include screening for activity as an enzyme inhibitor, a receptor agonist or antagonist, or an antimicrobial agent. nih.govnih.gov

Repurposing Studies: Investigating whether this compound exhibits efficacy in disease areas beyond those initially anticipated. Given the wide range of activities of pyrazole derivatives, this compound could have potential in areas such as neurodegenerative diseases, metabolic disorders, or viral infections. nih.gov

Investigation of Novel Pharmacological Properties: Exploring unique pharmacological properties, such as effects on ion channels, transporters, or epigenetic targets.

| Potential Bioactivity | Rationale based on Pyrazole Derivatives |

| Anti-inflammatory | Many pyrazole-containing drugs are potent anti-inflammatory agents. nih.govfrontiersin.org |

| Anticancer | Aminopyrazoles have been investigated as kinase inhibitors and anticancer agents. nih.govnih.gov |

| Antimicrobial | Pyrazole derivatives have shown promising antibacterial and antifungal activities. nih.gov |

| Neuroprotective | Some pyrazole compounds have been studied for their effects on the central nervous system. researchgate.net |

| Antiviral | The pyrazole nucleus is present in some antiviral compounds. nih.gov |

Integration with Advanced Research Technologies and Methodologies

The integration of cutting-edge technologies can significantly accelerate the research and development process for this compound.

Key technologies to be leveraged include:

High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against specific biological targets. fedlab.rumdpi.comresearchgate.net HTS can be employed to efficiently screen for novel bioactivities of this compound and its derivatives. The development of novel HTS assays will be crucial for this endeavor. mdpi.comresearchgate.net

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies: Computational approaches such as cheminformatics and QSAR modeling can be used to analyze the relationship between the chemical structure of this compound and its biological activity. ej-chem.orgnih.govresearchgate.net These in-silico studies can guide the design of new analogs with improved potency and selectivity, and predict their pharmacokinetic properties. ej-chem.orgresearchgate.net

Artificial Intelligence and Machine Learning: AI and machine learning algorithms can be applied to analyze large datasets from HTS and other experiments to identify patterns and predict the biological activities of novel compounds, further accelerating the drug discovery process.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-(3-amino-1H-pyrazol-1-yl)propanoic acid with high regioselectivity?

- Methodological Answer : Synthesis typically involves condensation reactions between pyrazole derivatives and α-amino acid precursors. For regioselectivity, use tert-butyl propiolate or similar activated esters to direct nucleophilic attack to the pyrazole's nitrogen positions. Monitor reaction progress via TLC or HPLC, and optimize conditions (e.g., solvent polarity, temperature) to minimize byproducts. Lithium chloride and sodium borohydride may enhance reduction efficiency in intermediate steps .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for characteristic peaks: pyrazole protons (~7.5–8.5 ppm), methylene protons adjacent to the carboxylic acid (~2.5–3.5 ppm), and amino group protons (broad signal ~1.5–3.0 ppm).

- IR : Confirm the carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- ESI-MS : Verify the molecular ion peak at m/z 155.16 (C₆H₉N₃O₂) and fragmentation patterns .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodological Answer : The compound is polar due to the carboxylic acid and amino groups, making it soluble in aqueous buffers at pH >4. Stability studies should include:

- pH-dependent degradation : Use HPLC to monitor degradation products at pH 2–8.

- Thermal stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to model binding to enzymes (e.g., kinases, oxidoreductases). Focus on hydrogen bonding between the amino/carboxylic acid groups and active-site residues.

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories. Validate with experimental IC₅₀ values from enzyme inhibition assays .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Reproducibility checks : Standardize assay conditions (e.g., cell lines, incubation times).

- Off-target profiling : Use proteome-wide affinity chromatography to identify unintended interactions.

- Metabolite analysis : Employ LC-MS to detect degradation products or active metabolites in biological matrices .

Q. How can regioselective functionalization of the pyrazole ring enhance bioactivity?

- Methodological Answer :

- Electrophilic substitution : Introduce halogens (Cl, F) at the pyrazole's 4-position to modulate electron density.

- Cross-coupling reactions : Use Suzuki-Miyaura conditions to attach aryl groups for improved lipophilicity. Validate changes via logP measurements and cytotoxicity assays .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.